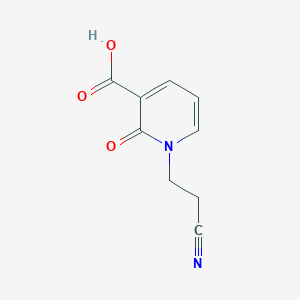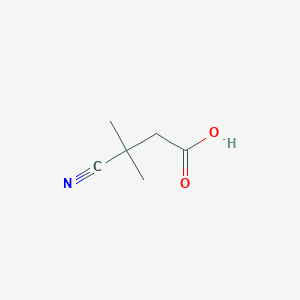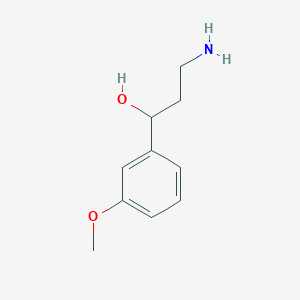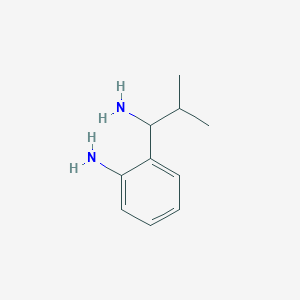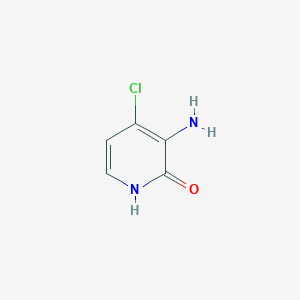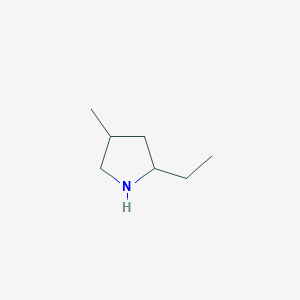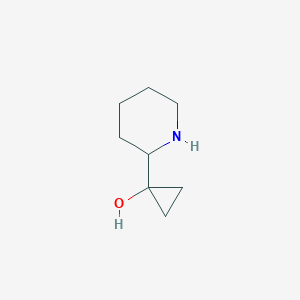![molecular formula C9H19Cl2N3 B1526299 [(1-butyl-1H-imidazol-2-yl)méthyl]méthylamine dihydrochlorure CAS No. 886494-10-6](/img/structure/B1526299.png)
[(1-butyl-1H-imidazol-2-yl)méthyl]méthylamine dihydrochlorure
Vue d'ensemble
Description
[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride is a useful research compound. Its molecular formula is C9H19Cl2N3 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
Les dérivés de l'imidazole ont été largement étudiés pour leurs propriétés antibactériennes. Ils sont connus pour interférer avec la synthèse des parois cellulaires ou des protéines bactériennes, conduisant à l'inhibition de la croissance bactérienne. Le composé en question pourrait potentiellement être synthétisé en nouveaux agents antibactériens qui ciblent les souches de bactéries résistantes, répondant ainsi à la préoccupation croissante de la résistance aux antibiotiques .
Traitements antifongiques
Similairement à leur utilisation antibactérienne, les composés de l'imidazole peuvent également servir d'agents antifongiques. Ils peuvent perturber la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. Cette perturbation peut entraîner une augmentation de la perméabilité de la membrane et, en fin de compte, la mort des cellules fongiques. La recherche de nouveaux traitements antifongiques est cruciale car les infections fongiques deviennent plus résistantes aux médicaments existants .
Activité antitumorale
Les dérivés de l'imidazole se sont avérés prometteurs dans le domaine de l'oncologie. Ils peuvent agir comme des inhibiteurs d'enzymes essentielles à la prolifération des cellules cancéreuses. En interférant avec ces enzymes, les composés de l'imidazole peuvent inhiber la croissance des tumeurs et pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de l'imidazole en font des candidats pour le traitement des maladies inflammatoires chroniques. Ils peuvent moduler l'activité des enzymes et des cytokines impliquées dans la réponse inflammatoire, soulageant les symptômes et potentiellement stoppant la progression de la maladie .
Recherche antivirale
Les composés de l'imidazole ont été explorés pour leurs capacités antivirales. Ils peuvent inhiber la réplication virale en ciblant les enzymes virales ou en interférant avec la synthèse de l'ADN viral. Cela les rend précieux dans la recherche de traitements contre diverses infections virales, y compris celles causées par des virus émergents et réémergents .
Synthons chimiothérapeutiques
Les dérivés de l'imidazole sont des synthons importants dans la synthèse d'agents chimiothérapeutiques. Ils peuvent être incorporés dans des molécules qui interagissent avec l'ADN ou les protéines pour induire des effets cytotoxiques dans les cellules cancéreuses. Le développement de nouveaux agents chimiothérapeutiques est essentiel pour améliorer l'efficacité et réduire les effets secondaires des traitements contre le cancer .
Propriétés
IUPAC Name |
1-(1-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBRMAXXMQIJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



